molecular formula C5H4ClNO2 B3043754 5-methyl-1,3-oxazole-4-carbonyl Chloride CAS No. 914637-76-6

5-methyl-1,3-oxazole-4-carbonyl Chloride

Cat. No.: B3043754
CAS No.: 914637-76-6
M. Wt: 145.54 g/mol
InChI Key: KEZILNYHDBBHBM-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-4-carbonyl chloride is an organic compound with the molecular formula C5H4ClNO2. It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3-oxazole-4-carbonyl chloride typically involves the chlorination of 5-methyl-1,3-oxazole-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

5-Methyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-methyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-oxazole-4-carboxylic acid: The precursor to 5-methyl-1,3-oxazole-4-carbonyl chloride.

    5-Methyl-1,3-oxazole-4-carboxamide: Formed by the reaction of this compound with ammonia or amines.

    5-Methyl-1,3-oxazole-4-carboxylate: Formed by the reaction with alcohols

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-methyl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZILNYHDBBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294226
Record name 5-Methyl-4-oxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-76-6
Record name 5-Methyl-4-oxazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-oxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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